molecular formula C7H4N4 B1400448 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile CAS No. 1033772-22-3

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Cat. No. B1400448
M. Wt: 144.13 g/mol
InChI Key: NIVLQFQUYUXUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a chemical compound with the empirical formula C7H4N4 and a molecular weight of 144.13 . It is a solid substance .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is characterized by the presence of a pyrazolo[3,4-b]pyridine core . The SMILES string representation of the molecule is N#Cc1cnc2[nH]ncc2c1 .

Scientific Research Applications

Synthesis and Device Characterization

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile derivatives have been synthesized and characterized for their thermal stability and structural properties. Derivatives like L1 and L2 have shown stability up to 266°C and 376°C, respectively, with polycrystalline structure. These compounds have been used in thin films for device fabrication, demonstrating photovoltaic properties and potential in electronic applications (El-Menyawy, Zedan, & Nawar, 2019).

Structural and Optical Characteristics

Different pyrazolo[4,3-b]pyridine derivatives have been studied for their molecular structure, thermal behavior, and optical characteristics. The optical functions of these compounds have been calculated, revealing potential applications in optoelectronics and photonics (Zedan, El-Taweel, & El-Menyawy, 2020).

Kinase Inhibition for Therapeutic Applications

A scalable synthesis of 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives has been developed for use as kinase inhibitors. These compounds have shown promise in therapeutic applications, particularly in drug development for diseases like cancer (Arunachalam et al., 2019).

Antimicrobial and Antitumor Activities

Several pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated for their potential antimicrobial and antitumor activities. These compounds have shown significant effects against specific bacterial strains and cancer cell lines, suggesting their utility in developing new antimicrobial and anticancer agents (Abdel‐Latif et al., 2016).

Corrosion Inhibition

Pyrazolo[4,3-b]pyridine derivatives have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. Their effectiveness in preventing corrosion suggests applications in industrial maintenance and metal preservation (Dandia, Gupta, Singh, & Quraishi, 2013).

Safety And Hazards

The safety information available indicates that 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile may be harmful if swallowed (Hazard Statements H302) . It is classified as Acute Tox. 4 Oral .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their potential as TRK inhibitors, which are important for the treatment of cancers . Therefore, further exploration of these compounds, including 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, could be a promising direction for future research .

properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVLQFQUYUXUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733883
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

CAS RN

1033772-22-3
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[4,3-b]pyridinium (1.59 g, 6 mmol) in DCM (130 mL) was added TMSCN (1.13 mL, 9 mmol). After 5 min at rt, (Me)2N(C(O)Cl (0.83 mL, 9 mmol) was added. The reaction mixture was stirred at rt for 4 days, after which it was diluted with DCM, washed with brine, and dried. Concentration followed by purification through column afforded 1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (1 g, 61%).
Name
4-hydroxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[4,3-b]pyridinium
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Reactant of Route 5
1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Citations

For This Compound
5
Citations
EM El-Menyawy, IT Zedan, HH Nawar - Optical and Quantum Electronics, 2020 - Springer
Two pyrazolo[4,3-b] pyridine derivatives namely; 2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L1) and 2,3-dihydro-6-(4-…
Number of citations: 1 link.springer.com
IT Zedan, FMA El-Taweel, RAN Abu El-Enein… - Journal of Electronic …, 2016 - Springer
In this study, 6-(5-bromothiohen-2-yl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (BDPC) powder was synthesized. BDPC powder showed a …
Number of citations: 5 link.springer.com
IT Zedan, FMA El-Taweel, EM El-Menyawy - Optical and Quantum …, 2020 - Springer
Two pyridine derivatives, 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (C1) and 6-(4-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-…
Number of citations: 2 link.springer.com
Z Luo, X Yue, H Yang, H Liu, RS Klein, Z Tu - Bioorganic & medicinal …, 2018 - Elsevier
Eleven new sphingosine 1-phosphate receptor 2 (S1PR2) ligands were synthesized by modifying lead compound N-(2,6-dichloropyridin-4-yl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,…
Number of citations: 10 www.sciencedirect.com
IT Zedan, EM El-Menyawy, HH Nawar - Opto-Electronics Review, 2019 - Elsevier
In this paper, of primary interest is to synthesis 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid (INSA) and to evaluate the main parameters of Au/INSA/n-Si/Al diode in dark and under …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.